molecular formula C23H25N3O3 B11183289 N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide

Cat. No.: B11183289
M. Wt: 391.5 g/mol
InChI Key: YYDDVRYUMCTZFU-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dihydropyrimidinone core, which is a six-membered ring containing nitrogen and oxygen atoms, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
  • N-(2-METHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
  • N-(2-ISOPROPYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2-ETHYLPHENYL)-2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c1-3-17-9-7-8-12-20(17)25-21(28)15-26-22(18-10-5-4-6-11-18)24-16(2)19(13-14-27)23(26)29/h4-12,27H,3,13-15H2,1-2H3,(H,25,28)

InChI Key

YYDDVRYUMCTZFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3

Origin of Product

United States

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